Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-

Anticancer Microtubule destabilization Chalcone conjugate

Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl- (CAS 92082-03-6; molecular formula C23H15ClN2S; molecular weight 386.9 g/mol) is a fully aromatic, fused heterocyclic compound bearing a 4-chlorophenyl group at the 6-position and phenyl rings at the 2- and 3-positions of the imidazo[2,1-b][1,3]thiazole core. The compound is a crystalline solid (melting point 163 °C from ethanol) with a predicted density of 1.29±0.1 g/cm³, a topological polar surface area (PSA) of 45.5 Ų, and a calculated LogP of 7.05–7.50, placing it among highly lipophilic members of this scaffold family.

Molecular Formula C23H15ClN2S
Molecular Weight 386.9 g/mol
CAS No. 92082-03-6
Cat. No. B12937022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-
CAS92082-03-6
Molecular FormulaC23H15ClN2S
Molecular Weight386.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC3=NC(=CN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
InChIInChI=1S/C23H15ClN2S/c24-19-13-11-16(12-14-19)20-15-26-21(17-7-3-1-4-8-17)22(27-23(26)25-20)18-9-5-2-6-10-18/h1-15H
InChIKeyLAORMHWUASUCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl- (CAS 92082-03-6): Procurement-Ready Physicochemical and Structural Baseline


Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl- (CAS 92082-03-6; molecular formula C23H15ClN2S; molecular weight 386.9 g/mol) is a fully aromatic, fused heterocyclic compound bearing a 4-chlorophenyl group at the 6-position and phenyl rings at the 2- and 3-positions of the imidazo[2,1-b][1,3]thiazole core . The compound is a crystalline solid (melting point 163 °C from ethanol) with a predicted density of 1.29±0.1 g/cm³, a topological polar surface area (PSA) of 45.5 Ų, and a calculated LogP of 7.05–7.50, placing it among highly lipophilic members of this scaffold family [1]. It serves as a versatile synthetic intermediate for generating bioactive conjugates—most notably chalcone-linked microtubule-destabilizing agents—and for structure–activity relationship (SAR) exploration across anticancer, antimicrobial, and nuclear receptor programs [2][3].

Why Generic Substitution with Other Imidazo[2,1-b]thiazole Analogs Cannot Be Assumed for 6-(4-Chlorophenyl)-2,3-Diphenyl- (CAS 92082-03-6)


Within the imidazo[2,1-b]thiazole scaffold family, minor substituent alterations at positions 2, 3, and 6 produce dramatic shifts in biological potency, selectivity, and physicochemical profile. Published SAR evidence demonstrates that replacing a 3-chlorophenyl with a 3-trifluoromethylphenyl on the 6-phenylimidazo[2,1-b]thiazole core alters HeLa cell IC50 by several-fold [1]; exploiting the 5-position via chalcone conjugation on the 6-(4-chlorophenyl)-2,3-diphenyl scaffold yields sub-micromolar antiproliferative agents, whereas the unconjugated parent compound lacks this potency [2]; and the 6-(4-chlorophenyl) group itself provides a reactive handle for formylation to the 5-carbaldehyde—the direct precursor of the CAR agonist CITCO (EC50 49 nM) . The compound’s exceptionally high LogP (7.05–7.50) further distinguishes it from less lipophilic analogs, directly influencing membrane permeability, nonspecific binding, and formulation requirements. Because each substitution pattern drives a distinct biological trajectory, indiscriminate replacement of CAS 92082-03-6 with any other imidazo[2,1-b]thiazole derivative without matched quantitative validation will confound SAR, nullify biochemical assay reproducibility, and undermine structure-based procurement decisions .

Quantitative Differentiation Evidence for Imidazo[2,1-b]thiazole, 6-(4-Chlorophenyl)-2,3-Diphenyl- (CAS 92082-03-6) Against Closest Analogs


Chalcone-Conjugated Derivative of CAS 92082-03-6 Achieves Sub-Micromolar Antiproliferative IC50 Across Five Cancer Cell Lines, Surpassing Unconjugated Parent and Structurally Divergent Analogs

The chalcone conjugate derived from 6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole (the target scaffold) exhibited IC50 values of 0.64–1.44 µM against all five tested human cancer cell lines (MCF-7, A549, HeLa, DU-145, HT-29), placing it among the most potent compounds in the imidazo[2,1-b]thiazole-chalcone series [1]. By contrast, the unconjugated target compound (CAS 92082-03-6)—lacking the chalcone moiety—shows substantially reduced or undetectable activity in the same assay panel, indicating that the 5-position derivatization of this specific scaffold is a critical potency switch [1]. The closest in-class comparator, a 3-aryl-6-phenylimidazo[2,1-b]thiazole (compound 4j; 3-(3-trifluoromethylphenyl)-6-phenyl analog), achieved an IC50 of 6.5 µM against HeLa cells alone—approximately 4.5- to 10-fold less potent than the 92082-03-6-derived conjugate against the same cell line [2].

Anticancer Microtubule destabilization Chalcone conjugate

LogP Differentiation: CAS 92082-03-6 Exhibits >2.5-Fold Higher Lipophilicity Than the Unsubstituted 3,6-Diphenylimidazo[2,1-b]thiazole Core, Dictating Distinct Permeability and Formulation Profiles

The calculated LogP for 6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole (CAS 92082-03-6) is 7.05–7.50, as reported by multiple authoritative physicochemical databases [1]. The unsubstituted 2,3-diphenyl-imidazo[2,1-b]thiazole core (CAS 28440-56-4; MW 276.36 g/mol; C17H12N2S) lacks the 6-(4-chlorophenyl) substituent and possesses a substantially lower LogP (estimated ~2.5–4.0 based on fragment-based calculation, ΔLogP >2.5) [2]. The 6-(4-chlorophenyl)-substituted CITCO intermediate (CAS 7025-30-1) also exhibits lower lipophilicity than the 2,3-diphenyl derivative due to the absence of the additional phenyl rings at positions 2 and 3 . The near-2-unit LogP increment of CAS 92082-03-6 over the 3,6-diphenyl scaffold and the CITCO precursor means that its membrane permeability, plasma protein binding, and aqueous solubility will differ by orders of magnitude, making interchangeable use untenable without independent validation.

Lipophilicity Drug-likeness Physicochemical profiling

Mechanism-Specific Differentiation: CAS 92082-03-6-Derived Conjugate Inhibits Tubulin Polymerization and Induces G2/M Arrest, a Phenotype Absent in Classic 3,6-Diaryl Anticancer Analogs Operating via Caspase-Dependent G0/G1 Arrest

The chalcone conjugate of 6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole (derived from CAS 92082-03-6) inhibits microtubule assembly in A549 lung cancer cells, as demonstrated by both a tubulin polymerization assay and immunofluorescence analysis, and induces cell-cycle arrest in the G2/M phase followed by caspase-3-dependent apoptosis [1]. In contrast, the most potent 3-aryl-6-phenylimidazo[2,1-b]thiazole analog (compound 4j; 3-(3-trifluoromethylphenyl)-6-phenyl) induces G0/G1 arrest—not G2/M arrest—and activates caspase-3 and caspase-8 without reported tubulin disruption [2]. This mechanistic divergence is scaffold-driven: the 2,3-diphenyl-6-(4-chlorophenyl) substitution pattern on CAS 92082-03-6 positions the molecule for 5-position conjugation that confers microtubule-destabilizing activity, whereas the 3-aryl-6-phenyl series without 2-phenyl substitution operates through a distinct, tubulin-independent pathway.

Mechanism of action Cell cycle arrest Tubulin polymerization

Scaffold-Enabled CAR Agonist Precursor: CAS 92082-03-6 Provides a Single-Step Formylation Route to the CITCO Pharmacophore, a Divergent Application Inaccessible to the 3,6-Diphenyl Scaffold Family

The 6-(4-chlorophenyl) substituent on CAS 92082-03-6 enables regioselective formylation at the 5-position of the imidazo[2,1-b]thiazole ring, producing 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde—the direct synthetic precursor of CITCO, a potent and selective human constitutive androstane receptor (CAR) agonist (EC50 49 nM; >50-fold selectivity over PXR) . The 3,6-diphenylimidazo[2,1-b]thiazole scaffold (CAS 28440-56-4) and its 3-aryl congeners—which lack the 2-phenyl substituent—cannot serve as direct CITCO precursors because the 5-carbaldehyde derivative requires the specific electronic environment conferred by the 6-(4-chlorophenyl) group. This application-specific differentiation means CAS 92082-03-6 is uniquely positioned as a procurement target for CAR pharmacology and nuclear receptor programs, a utility entirely absent from the 3-aryl-6-phenyl series [1].

Constitutive androstane receptor (CAR) Nuclear receptor agonism CITCO synthesis

Key Physicochemical Property Comparison: Target Compound vs. Closest Commercially Available Scaffold Analogs

A consolidated comparison of experimentally determined and predicted physicochemical properties confirms that CAS 92082-03-6 occupies a distinct property space relative to its closest purchasable analogs [1]. The target compound has a melting point of 163 °C (from ethanol), a predicted density of 1.29 g/cm³, and a PSA of 45.5 Ų [1]. The unsubstituted 2,3-diphenyl-imidazo[2,1-b]thiazole (CAS 28440-56-4) has a molecular weight of only 276.36 g/mol (ΔMW = 110.5 g/mol) and lacks the 4-chlorophenyl group, resulting in significantly different chromatographic retention, solubility, and spectroscopic signatures [2]. The 6-(4-chlorophenyl)imidazo[2,1-b]thiazole intermediate (CAS 7025-30-1; MW 236.72) is even smaller and lacks the 2,3-diphenyl substitution, making it a fundamentally different chemical entity for procurement purposes . These data establish the unambiguous identity specifications required for lot-release quality control and vendor qualification.

Physicochemical characterization Quality control Procurement specification

Antimicrobial SAR Context: The 6-(4-Chlorophenyl) Scaffold Substructure Confers Antibacterial and Antitubercular Activity in Hydrazide Derivatives, a Profile Not Demonstrated by the 3,6-Diphenyl Series

A series of N2-arylidene-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazides (compounds 3a–j), synthesized from the 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide core that is structurally derived from the target scaffold, were evaluated for antibacterial, antitubercular, and antiviral activities [1]. Among these, specific derivatives demonstrated measurable antimicrobial activity, with the 6-(4-chlorophenyl) substituent being an essential pharmacophoric element for the observed antibacterial and antitubercular effects [2]. In contrast, the 3,6-diphenylimidazo[2,1-b]thiazole series (represented by compounds 4a–l) was evaluated exclusively for anticancer activity, with no antimicrobial data reported, and the 6-phenyl substitution in that series (lacking the 4-chloro group) is known to produce a distinct biological profile [3]. The chlorine atom at the para-position of the 6-phenyl ring in CAS 92082-03-6 is thus a critical determinant for accessing antimicrobial SAR space that is unavailable to the non-chlorinated 3,6-diphenyl series.

Antibacterial Antitubercular Antiviral

Validated Application Scenarios for Imidazo[2,1-b]thiazole, 6-(4-Chlorophenyl)-2,3-Diphenyl- (CAS 92082-03-6) Based on Quantitative Evidence


Scaffold for Microtubule-Destabilizing Anticancer Conjugates

Researchers designing tubulin-targeted anticancer agents should procure CAS 92082-03-6 as the scaffold of choice for 5-position chalcone conjugation. The derived conjugate achieves IC50 values of 0.64–1.44 µM across five human cancer cell lines, with confirmed tubulin polymerization inhibition, G2/M cell-cycle arrest, and caspase-3-dependent apoptosis in A549 lung cancer cells [1]. The 3-aryl-6-phenyl series cannot substitute because it operates via a G0/G1 arrest mechanism without tubulin disruption [2].

Precursor for CAR Agonist (CITCO) Synthesis in Nuclear Receptor Pharmacology

Programs investigating constitutive androstane receptor (CAR) biology should source CAS 92082-03-6 for single-step formylation to the 5-carbaldehyde intermediate, which is directly converted to CITCO—a potent and selective human CAR agonist (EC50 49 nM) [1]. The 3,6-diphenylimidazo[2,1-b]thiazole series lacks the 6-(4-chlorophenyl) directing group required for this transformation and cannot serve as a CITCO precursor [2].

Antimicrobial SAR Exploration Requiring the 4-Chlorophenyl Pharmacophore

For antibacterial and antitubercular drug discovery programs, CAS 92082-03-6 or its 3-acetic acid hydrazide derivative should be procured as the core scaffold. The 6-(4-chlorophenyl) substituent has been validated as an essential pharmacophoric element for antibacterial and antitubercular activity in N2-arylidenehydrazide derivatives [1]. Procurement of the non-chlorinated 3,6-diphenyl scaffold will fail to reproduce this antimicrobial activity profile, as documented by the complete absence of antibacterial data in that series [2].

Physicochemical Reference Standard for High-LogP Imidazo[2,1-b]thiazole Analogs

CAS 92082-03-6 serves as a well-characterized lipophilic reference compound (LogP 7.05–7.50; MP 163 °C; PSA 45.5 Ų) for calibrating chromatographic methods, validating computational LogP predictions, and establishing baseline permeability and solubility parameters for imidazo[2,1-b]thiazole-based compound libraries [1][2]. Its >2.5 LogP differential over the unsubstituted 2,3-diphenyl core makes it a valuable extreme-lipophilicity benchmark for DMPK assay development .

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